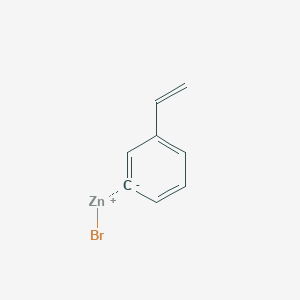
Amphos Pd G3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Amphos Pd G3 can be synthesized through a single-step process. The synthesis involves the reaction of μ-OMs dimer with 4-(di-tert-butylphosphino)-N,N-dimethylaniline (Amphos) in tetrahydrofuran (THF) under an argon atmosphere. The resulting dark brown solution is stirred at room temperature, concentrated, and then triturated with pentane to yield this compound as a pale-yellow solid . Industrial production methods typically follow similar synthetic routes but are scaled up to meet commercial demands.
化学反応の分析
Amphos Pd G3 is primarily used in various cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
These reactions involve the formation of C-C, C-N, C-O, and C-S bonds. Common reagents used in these reactions include aryl halides, organometallic reagents, and bases. The major products formed are typically biaryl compounds, amines, ethers, and sulfides .
科学的研究の応用
Amphos Pd G3 has a wide range of applications in scientific research:
- Chemistry : It is used as a catalyst in organic synthesis for the formation of complex molecules.
- Biology : It aids in the synthesis of biologically active compounds, including pharmaceuticals.
- Medicine : It is involved in the development of new drugs and therapeutic agents.
- Industry : It is used in the production of fine chemicals, agrochemicals, and materials science .
作用機序
The mechanism of action of Amphos Pd G3 involves its role as a catalyst in cross-coupling reactions. It facilitates the formation of carbon-carbon and carbon-heteroatom bonds by coordinating with the reactants and lowering the activation energy of the reaction. The palladium center in this compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired products .
類似化合物との比較
Amphos Pd G3 is part of a family of third-generation Buchwald precatalysts, which also includes compounds like XPhos Pd G3 and RuPhos Pd G3. These compounds share similar structures and catalytic properties but differ in their ligand frameworks. This compound is unique due to its specific ligand, which provides distinct steric and electronic properties, making it suitable for certain reactions where other precatalysts may not be as effective .
Similar Compounds:- XPhos Pd G3
- RuPhos Pd G3
- SPhos Pd G3
特性
分子式 |
C29H42N2O3PPdS+ |
|---|---|
分子量 |
636.1 g/mol |
IUPAC名 |
ditert-butyl-[4-(dimethylamino)phenyl]phosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide |
InChI |
InChI=1S/C16H28NP.C12H9N.CH4O3S.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-12H,1-8H3;1-6,8-9,13H;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
InChIキー |
FIUVWUZOSNWJIP-UHFFFAOYSA-O |
正規SMILES |
CC(C)(C)[PH+](C1=CC=C(C=C1)N(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


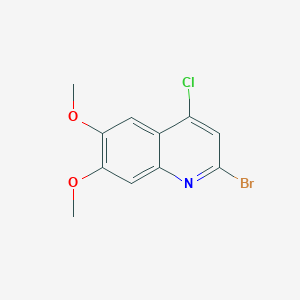
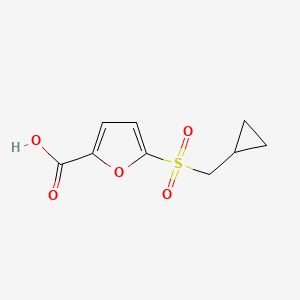
![10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B14889471.png)
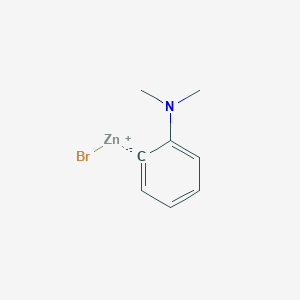
![3-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)butan-1-ol](/img/structure/B14889477.png)
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14889483.png)

![N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14889500.png)
![[3-(4-tert-Butoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14889503.png)

![beta-D-Galp3S-(1->4)-[alpha-L-Fucp-(1->3)]-beta-D-GlcpNAc](/img/structure/B14889519.png)
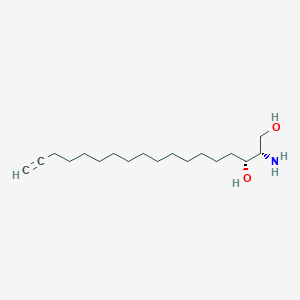
![2-Azaspiro[4.4]nonan-6-one hydrochloride](/img/structure/B14889528.png)
